2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate is a chemical compound with a unique structure that combines an ethoxycarbonyl group, a prop-2-en-1-yl group, and a 5-chloropentanoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate typically involves the esterification of 5-chloropentanoic acid with 2-(ethoxycarbonyl)prop-2-en-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the 5-chloropentanoate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate involves its interaction with various molecular targets and pathways. The compound can act as a precursor in the synthesis of bioactive molecules, where it undergoes chemical transformations to form active intermediates. These intermediates can then interact with biological targets, such as enzymes or receptors, to exert their effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Ethoxycarbonyl)prop-2-yl dithiobenzoate: Used in reversible addition–fragmentation chain transfer (RAFT) polymerization.
2-Cyanoprop-2-yl dithiobenzoate: Another RAFT agent with similar applications in polymer chemistry.
Uniqueness
2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic organic chemistry and materials science.
Eigenschaften
CAS-Nummer |
863226-15-7 |
---|---|
Molekularformel |
C11H17ClO4 |
Molekulargewicht |
248.70 g/mol |
IUPAC-Name |
2-ethoxycarbonylprop-2-enyl 5-chloropentanoate |
InChI |
InChI=1S/C11H17ClO4/c1-3-15-11(14)9(2)8-16-10(13)6-4-5-7-12/h2-8H2,1H3 |
InChI-Schlüssel |
MFKFGAMFHWIORF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C)COC(=O)CCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.